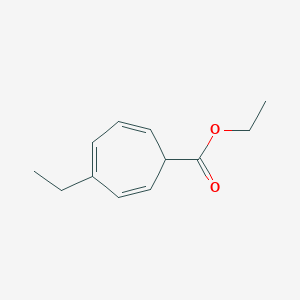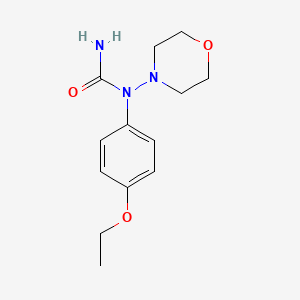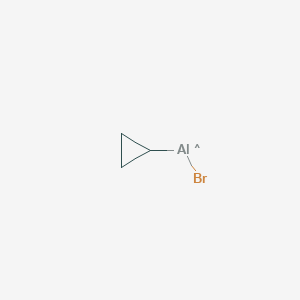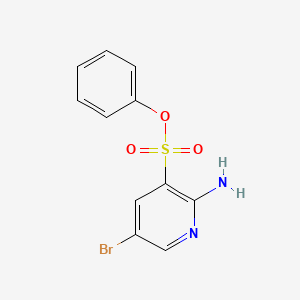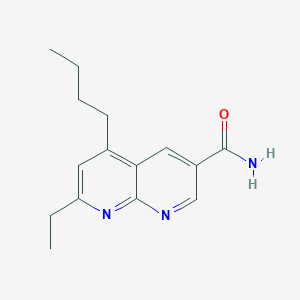
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and multicomponent reactions are also employed to construct the naphthyridine core .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves scalable and eco-friendly methods. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere . This method is advantageous due to its high yield and environmentally benign conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Aplicaciones Científicas De Investigación
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interact with DNA to exert its antimicrobial effects . In cancer treatment, it could interfere with cell division or induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another isomer with similar biological activities but different structural arrangement.
1,6-Naphthyridine: Known for its anticancer properties and used in similar applications.
1,7-Naphthyridine: Exhibits unique photochemical properties and is used in materials science.
Uniqueness
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other naphthyridine isomers .
Propiedades
Número CAS |
647841-82-5 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
5-butyl-7-ethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-3-5-6-10-7-12(4-2)18-15-13(10)8-11(9-17-15)14(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19) |
Clave InChI |
JRUVUVMIIVHIMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C2C=C(C=NC2=NC(=C1)CC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


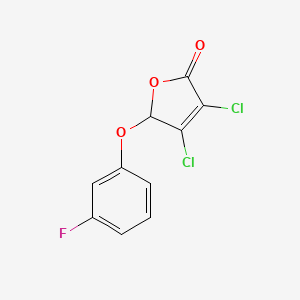
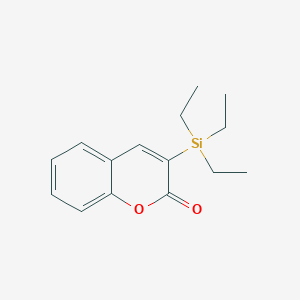
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
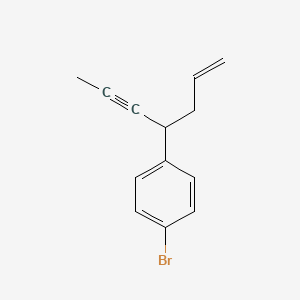
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)

![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)
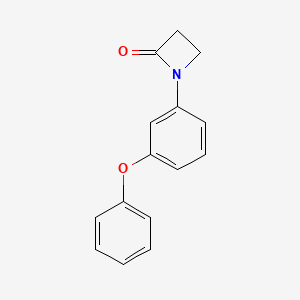
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
